molecular formula C24H32O4 B10856107 Acequinocyl-d25

Acequinocyl-d25

Cat. No.: B10856107
M. Wt: 409.7 g/mol
InChI Key: QDRXWCAVUNHOGA-HPIDBLOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acequinocyl-d25 is a deuterium-labeled derivative of acequinocyl, a naphthoquinone acaricide. It is primarily used as a stable isotope-labeled standard in analytical chemistry for the quantification of acequinocyl. The molecular formula of this compound is C24H7D25O4, and it has a molecular weight of 409.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acequinocyl-d25 involves the incorporation of deuterium atoms into the acequinocyl moleculeThe exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the integrity of the deuterium labeling. The compound is then purified and packaged for use as a reference standard in analytical laboratories .

Chemical Reactions Analysis

Types of Reactions

Acequinocyl-d25 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acequinocyl-d25 is unique due to its stable isotope labeling, which allows for precise analytical measurements. This makes it invaluable in research settings where accurate quantification of acequinocyl is required .

Properties

Molecular Formula

C24H32O4

Molecular Weight

409.7 g/mol

IUPAC Name

[1,4-dioxo-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl)naphthalen-2-yl] acetate

InChI

InChI=1S/C24H32O4/c1-3-4-5-6-7-8-9-10-11-12-17-21-22(26)19-15-13-14-16-20(19)23(27)24(21)28-18(2)25/h13-16H,3-12,17H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,17D2

InChI Key

QDRXWCAVUNHOGA-HPIDBLOISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C

Origin of Product

United States

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